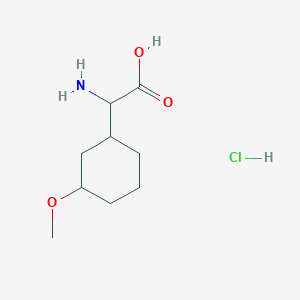

2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

2-amino-2-(3-methoxycyclohexyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-13-7-4-2-3-6(5-7)8(10)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLBNKXHPNEMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3-methoxycyclohexanone as the starting material.

Amination: The ketone undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Carboxylation: The resulting amine is then carboxylated using a suitable carboxylating agent like chloroacetic acid.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: 2-Amino-2-(3-hydroxycyclohexyl)acetic acid hydrochloride.

Reduction: 2-Amino-2-(3-methoxycyclohexyl)methanamine hydrochloride.

Substitution: 2-Amino-2-(3-substituted cyclohexyl)acetic acid hydrochloride.

Aplicaciones Científicas De Investigación

2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to neurotransmitters.

Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and influencing various physiological processes. The exact pathways and targets are subject to ongoing research.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound’s analogs differ in substituent type, ring system, and stereochemistry. Key examples include:

Table 1: Structural and Physicochemical Comparison

*Molecular weight calculated from formula C₈H₁₈ClNO₂ in .

Key Comparative Insights

- Substituent Effects: Electron-Donating vs. Steric Influence: Bulky substituents like 3-methylcyclohexyl or bicyclo[1.1.1]pentane may reduce conformational flexibility, impacting binding affinity in drug-receptor interactions.

Ring System Differences :

- Cyclohexyl vs. Tetrahydropyran (Oxan-3-yl) : The oxygen atom in oxan-3-yl derivatives increases polarity and metabolic stability, making them preferable in CNS drug design .

- Aromatic vs. Aliphatic Rings : Phenyl derivatives (e.g., 4-fluorophenyl) exhibit planar rigidity, whereas cyclohexyl or cyclobutyl systems introduce sp³ hybridization, affecting 3D pharmacophore design .

Synthetic Accessibility :

- Cyclohexene derivatives are synthesized via acid hydrolysis of benzamido esters (75% yield) , while halogenated phenyl analogs often require palladium-catalyzed coupling or electrophilic substitution .

Actividad Biológica

2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride, also known as a derivative of cyclohexyl amino acids, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its effects on various biological systems, including its neuroprotective properties and potential therapeutic applications in treating neurological disorders.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 232.72 g/mol

This compound features a cyclohexyl group substituted with a methoxy group, contributing to its unique biological activity.

The biological activity of this compound is attributed to its interaction with neurotransmitter systems, particularly the glutamatergic system. It is hypothesized that the compound may act as an antagonist at certain glutamate receptors, which are crucial in modulating excitatory neurotransmission in the central nervous system.

Key Mechanisms:

- Glutamate Receptor Modulation : The compound may inhibit overactivation of glutamate receptors, potentially providing neuroprotective effects against excitotoxicity.

- Neurotransmitter Release : It could influence the release of various neurotransmitters, thereby affecting mood and cognitive functions.

Biological Activities

Research indicates several promising biological activities associated with this compound:

- Neuroprotective Effects : Studies have shown that the compound can protect neuronal cells from oxidative stress and apoptosis. This effect is particularly relevant in models of neurodegenerative diseases.

- Antidepressant-like Activity : Preclinical studies suggest that it may exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine pathways.

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro, which may contribute to its neuroprotective capabilities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Neuroprotection in Oxidative Stress Models

A study investigated the neuroprotective effects of this compound in rat cortical neuron cultures exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and oxidative damage markers compared to untreated controls.

| Treatment Group | Cell Viability (%) | Oxidative Stress Markers (μM) |

|---|---|---|

| Control | 45 ± 5 | 12 ± 1 |

| Compound (10 μM) | 75 ± 7 | 5 ± 0.5 |

Study 2: Antidepressant Activity Assessment

In a forced swim test (FST) model for depression, administration of the compound resulted in a significant decrease in immobility time, suggesting antidepressant-like effects.

| Treatment Group | Immobility Time (s) |

|---|---|

| Control | 120 ± 10 |

| Compound (20 mg/kg) | 80 ± 8 |

Q & A

Q. What are the recommended methods for synthesizing 2-amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride, and how can purity be validated?

Methodological Answer: Synthesis typically involves coupling the cyclohexyl moiety with aminoacetic acid derivatives under acidic conditions, followed by hydrochloride salt formation. Key steps include:

- Reagent Selection : Use 3-methoxycyclohexanol as a starting material, followed by bromination or oxidation to introduce reactivity .

- Purification : Recrystallization from ethanol-ether mixtures is effective for isolating high-purity crystals, as demonstrated in analogous amino alcohol syntheses .

- Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, Cl) to confirm purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Storage : Store in airtight containers at -20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid prolonged storage due to degradation risks .

- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

- Degradation Monitoring : Regularly test solubility in PBS (pH 7.2) or DMSO; reduced solubility may indicate decomposition .

Q. What analytical techniques are most suitable for characterizing its structural and physicochemical properties?

Methodological Answer:

- Structural Confirmation : Use NMR (¹H/¹³C) to verify the methoxycyclohexyl group and aminoacetic acid backbone. IR spectroscopy can confirm HCl salt formation via N–H and O–H stretches .

- Physicochemical Profiling : Determine logP (octanol-water partition coefficient) via shake-flask methods to assess hydrophilicity. Measure melting point (mp) for batch consistency; expected range: 220–225°C .

Advanced Research Questions

Q. How can computational tools optimize the synthesis route for this compound?

Methodological Answer:

- Reaction Design : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. Tools like ICReDD integrate computational predictions with experimental validation to reduce trial-and-error approaches .

- Database Mining : Leverage PubChem and Reaxys to compare analogous reactions (e.g., amino alcohol hydrochlorides) for solvent/reagent selection .

- Machine Learning : Train models on reaction yield data to predict optimal conditions (e.g., temperature, catalyst) .

Q. What strategies resolve contradictions in solubility data reported across studies?

Methodological Answer:

- Controlled Experiments : Replicate solubility tests in PBS (pH 7.2), DMSO, and DMF under standardized conditions (25°C, inert atmosphere). Note discrepancies arising from hygroscopicity or impurities .

- Cross-Validation : Compare results with structurally similar compounds (e.g., 2-aminoacetophenone hydrochloride, solubility: 5 mg/mL in DMSO) to identify outliers .

- Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregates that may artificially lower solubility .

Q. How can degradation products be identified and mitigated during long-term studies?

Methodological Answer:

- Degradation Pathways : Expose the compound to accelerated aging (40°C, 75% humidity) and analyze via LC-MS to detect hydrolysis byproducts (e.g., free amine or methoxycyclohexanol) .

- Stabilization : Add antioxidants (e.g., BHT) or lyophilize the compound to reduce moisture-mediated degradation .

- In Silico Predictions : Use software like SPARC to model hydrolysis kinetics under varying pH and temperature conditions .

Q. What mechanistic insights can be gained from studying its interaction with biomolecules?

Methodological Answer:

- Biophysical Assays : Perform fluorescence quenching or isothermal titration calorimetry (ITC) to quantify binding affinity with proteins (e.g., serum albumin) .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability, leveraging force fields like CHARMM .

- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via high-resolution MS to predict in vivo behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.